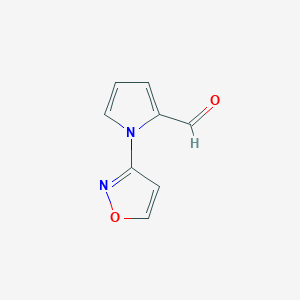

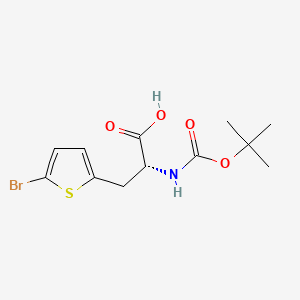

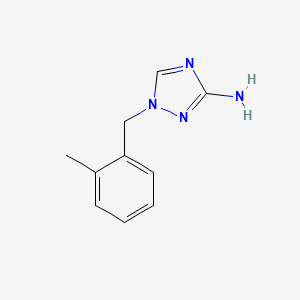

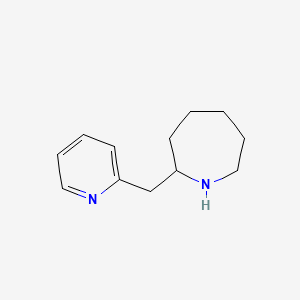

![molecular formula C14H17N3OS B1276860 4-烯丙基-5-[1-(4-甲基苯氧基)乙基]-4H-1,2,4-三唑-3-硫醇 CAS No. 667412-79-5](/img/structure/B1276860.png)

4-烯丙基-5-[1-(4-甲基苯氧基)乙基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is not directly studied in the provided papers. However, the papers do discuss various 1,2,4-triazole derivatives, which are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These derivatives are known for their antimicrobial, anticonvulsant, and antidepressant activities, and their synthesis typically involves intramolecular cyclization of thiosemicarbazides .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves a multi-step reaction sequence, starting with the preparation of thiosemicarbazides followed by intramolecular cyclization. For example, the synthesis of a 4-allyl-5-pyridin-4-yl derivative was achieved by reacting 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization to yield the desired thione . This method demonstrates the general approach to synthesizing triazole derivatives, which may be applicable to the compound of interest.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy, as well as X-ray crystallography. These methods provide detailed information about the molecular geometry, vibrational frequencies, and chemical shifts, which are essential for understanding the compound's properties and reactivity . Theoretical calculations, such as DFT and HF methods, complement these experimental techniques and help predict the molecular structure and behavior of these compounds .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives is influenced by their electronic structure and the presence of functional groups. The thiol-thione tautomeric equilibrium plays a role in the chemical behavior of these compounds . Additionally, the molecular electrostatic potential surface and various electronic parameters can provide insights into the chemical reactivity, such as the potential for forming hydrogen bonds and the susceptibility to nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and density, are determined experimentally and can be influenced by the compound's molecular structure . Theoretical calculations can predict properties like nonlinear optical properties, which are greater than those of urea for some derivatives, indicating potential applications in materials science . The molecular electrostatic potential and frontier molecular orbitals are also calculated to understand the electronic properties of these compounds .

科学研究应用

合成和化学性质

4-烯丙基-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇,与所讨论的化合物相关,已经合成并用于制备席夫碱衍生物。这些化合物表现出独特的化学性质,并使用各种光谱方法进行表征(Mobinikhaledi et al., 2010)。

腐蚀抑制

类似化合物烯丙基-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇,已经被研究其在酸性环境中抑制低碳钢腐蚀的能力。这种化合物在金属表面形成保护膜方面表现出有希望的结果,从而防止腐蚀(Orhan et al., 2012)。

癌症治疗潜力

与4-烯丙基-5-[1-(4-甲基苯氧基)乙基]-4H-1,2,4-三唑-3-硫醇相关的化合物已经被探索其在癌症治疗中的潜力。例如,5-(4-烷氧基苯基)-4-甲基(苯基,烯丙基)-4H-1,2,4-三唑-3-硫醇的衍生物已经被评估其对癌症DNA甲基化的影响,这是癌症发展和进展中的关键过程(Hakobyan et al., 2017)。

抗菌性能

类似三唑化合物的抗菌性能一直是研究的焦点。研究表明,与所讨论的化合物密切相关的某些1,2,4-三唑衍生物表现出中等至良好的抗菌活性,表明它们有潜力用于开发新的抗菌剂(Martin, 2020)。

抗肿瘤活性

另一个重要应用领域是抗肿瘤研究。已发现某些1,2,4-三唑-3-硫醇衍生物表现出抗肿瘤活性,表明它们有潜力作为化疗药物。这个研究领域专注于寻找能够有效抑制肿瘤生长并具有最小副作用的新化合物(Kaldrikyan et al., 2013)。

安全和危害

属性

IUPAC Name |

3-[1-(4-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-4-9-17-13(15-16-14(17)19)11(3)18-12-7-5-10(2)6-8-12/h4-8,11H,1,9H2,2-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSUYMFRUVLWKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407460 |

Source

|

| Record name | 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667412-79-5 |

Source

|

| Record name | 2,4-Dihydro-5-[1-(4-methylphenoxy)ethyl]-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。